

# An In-depth Technical Guide to L-Isoleucine-<sup>13</sup>C<sub>6</sub>,<sup>15</sup>N: Properties and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Isoleucine-<sup>13</sup>C<sub>6</sub>,<sup>15</sup>N*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and core applications of **L-Isoleucine-<sup>13</sup>C<sub>6</sub>,<sup>15</sup>N**, a stable isotope-labeled amino acid crucial for advanced research in proteomics and metabolomics.

## Core Chemical and Physical Properties

**L-Isoleucine-<sup>13</sup>C<sub>6</sub>,<sup>15</sup>N** is a non-radioactive, isotopically enriched form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (<sup>13</sup>C), and the nitrogen atom is replaced with Nitrogen-15 (<sup>15</sup>N). This labeling results in a precise mass shift, making it an invaluable tracer in mass spectrometry-based analyses.

The key quantitative properties of **L-Isoleucine-<sup>13</sup>C<sub>6</sub>,<sup>15</sup>N** are summarized in the table below. These values are compiled from various commercial suppliers and databases.

Property	Value	References
Molecular Formula	$^{13}\text{C}_6\text{H}_{13}^{15}\text{NO}_2$	[1][2][3]
Molecular Weight	138.12 g/mol	[1][2][4][5][6][7]
Exact Mass	138.112 Da	[6]
CAS Number	202468-35-7	[1][2][4][7][8]
Isotopic Purity	$\geq 98$ atom % $^{13}\text{C}$ , $\geq 98$ atom % $^{15}\text{N}$	[2]
Chemical Purity	$\geq 95\%$ (CP)	[1][2]
Physical Form	Solid, white to off-white powder	[1][9]
Melting Point	168-170 °C (literature)	[1][2]
Optical Activity	$[\alpha]_{25/D} +40.0^\circ$ , c = 2 in 5 M HCl	[1][2]
Mass Shift (M+)	M+7	[1][2]

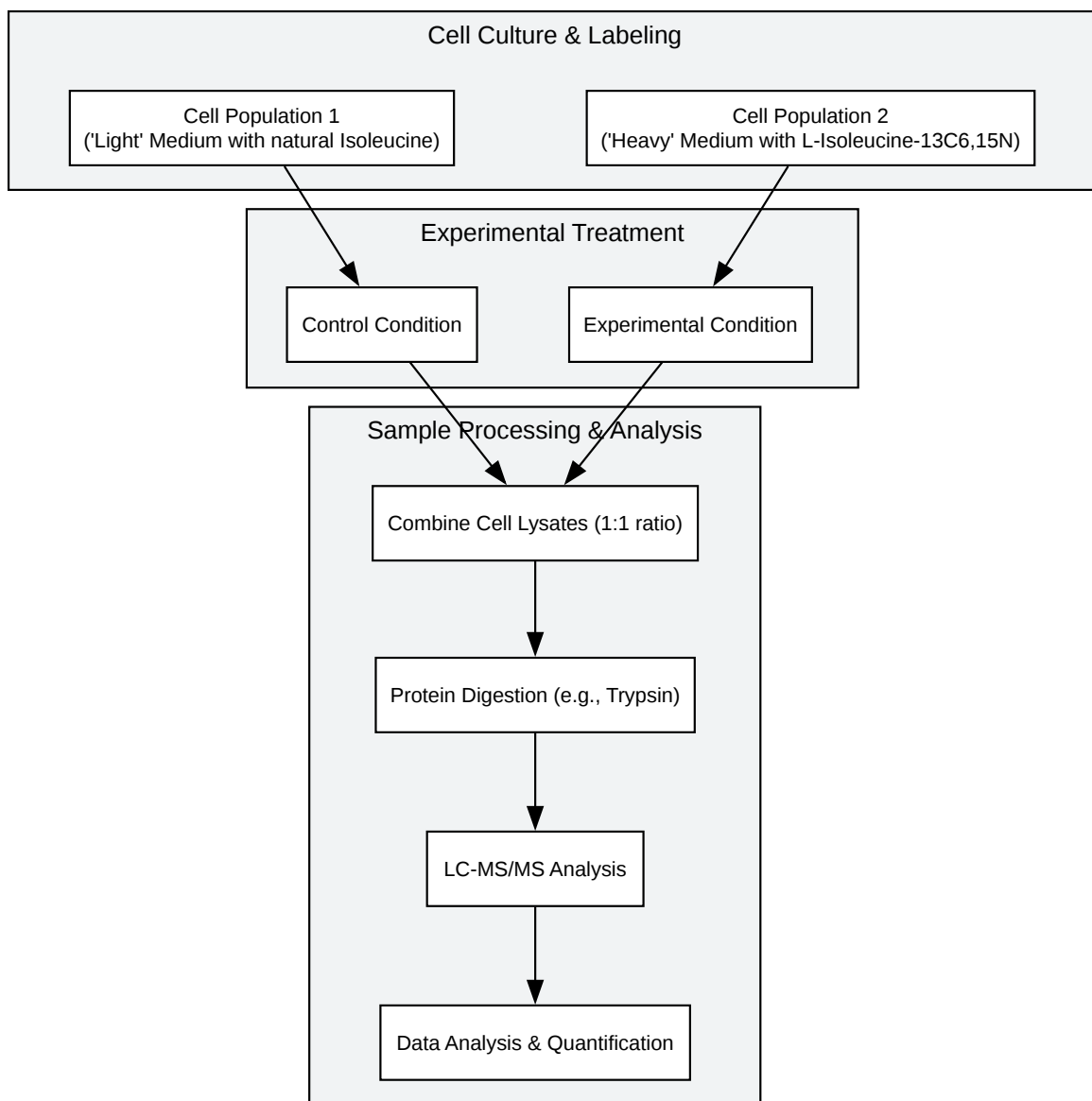
## Applications in Research and Development

**L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N}$**  is a critical tool in various research areas, primarily due to its utility as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9] Its applications are central to quantitative proteomics and metabolic flux analysis, providing deep insights into cellular processes, disease mechanisms, and drug action.

## Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations.[10][11][12] The methodology involves metabolically incorporating "light" (natural abundance) and "heavy" (isotope-labeled) amino acids into the proteomes of two distinct cell populations. **L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N}$**  serves as a "heavy" amino acid in this context.

The general workflow for a SILAC experiment using **L-Isoleucine-13C6,15N** is depicted below.



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Caption: General experimental workflow for a SILAC experiment.

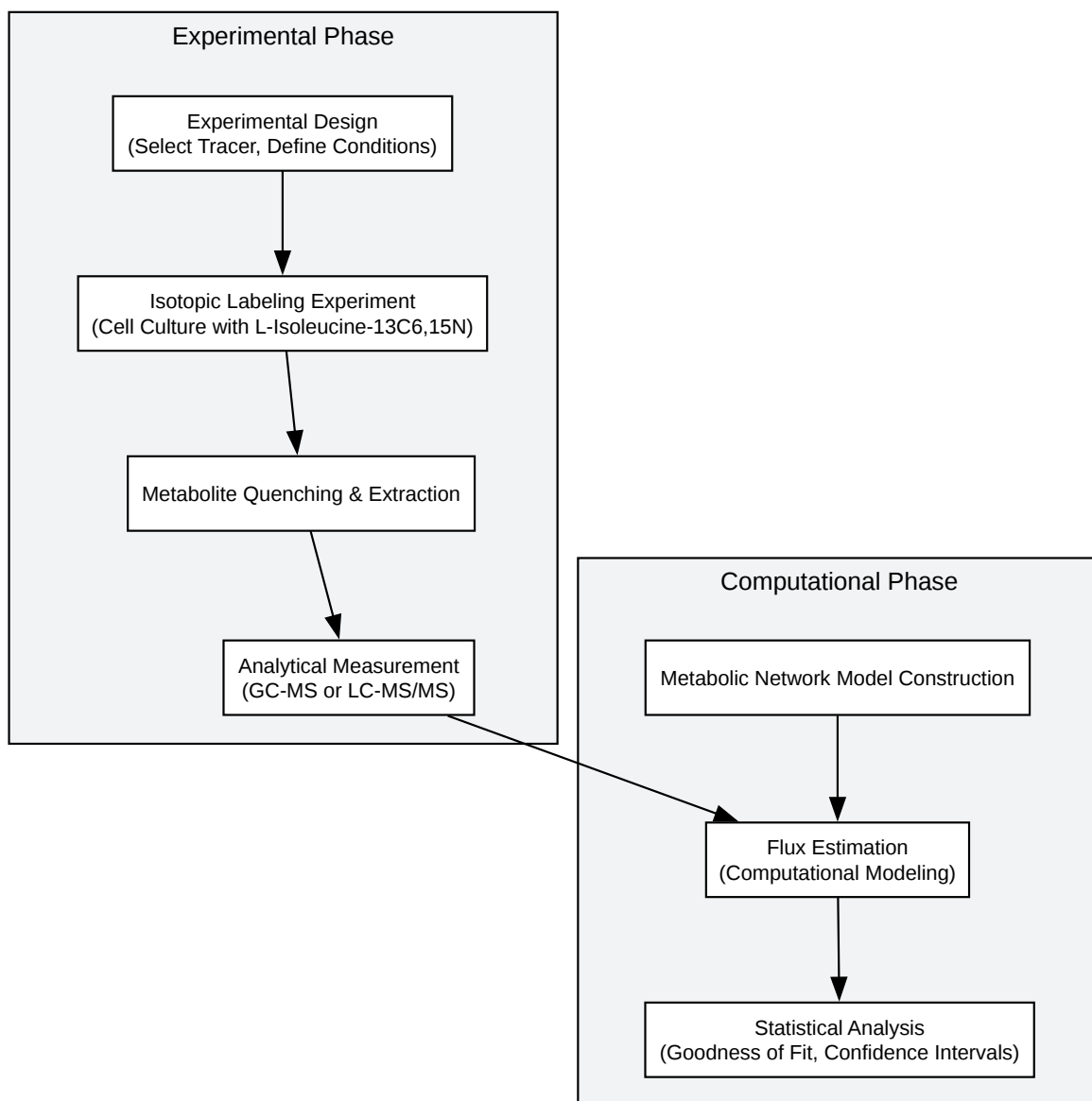
- Cell Culture and Labeling:
  - Select two populations of the same cell line.
  - Culture one population in "light" SILAC medium containing natural L-isoleucine.
  - Culture the second population in "heavy" SILAC medium, where natural L-isoleucine is replaced with **L-Isoleucine-13C6,15N**.
  - Ensure cells undergo a sufficient number of doublings (typically at least five) to achieve complete incorporation (>97%) of the labeled amino acid.[\[11\]](#)[\[13\]](#) This can be verified by a preliminary mass spectrometry analysis.
- Experimental Treatment:
  - Apply the desired experimental condition (e.g., drug treatment) to one cell population (typically the "heavy" labeled cells) while maintaining the other as a control.[\[14\]](#)
- Cell Lysis and Protein Extraction:
  - Harvest both cell populations separately.
  - Lyse the cells using a suitable lysis buffer to extract the proteins.
  - Determine the protein concentration for each lysate using a standard protein assay.
- Sample Mixing and Digestion:
  - Mix equal amounts of protein from the "light" and "heavy" cell lysates.[\[15\]](#)
  - Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.[\[16\]](#)
- LC-MS/MS Analysis:
  - Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[17\]](#)

- Data Analysis:
  - Utilize specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[\[14\]](#)
  - The ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the protein in the two cell populations.[\[12\]](#)

## Metabolic Flux Analysis (MFA)

<sup>13</sup>C-Metabolic Flux Analysis (<sup>13</sup>C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[\[18\]](#)[\[19\]](#) By introducing a <sup>13</sup>C-labeled substrate, such as **L-Isoleucine-<sup>13</sup>C<sub>6</sub>,<sup>15</sup>N**, into a biological system, researchers can trace the flow of the <sup>13</sup>C atoms through the metabolic network.

The workflow for a <sup>13</sup>C-MFA experiment involves several key stages, from experimental design to computational modeling and analysis.



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Caption: Workflow for a  $^{13}\text{C}$ -Metabolic Flux Analysis experiment.

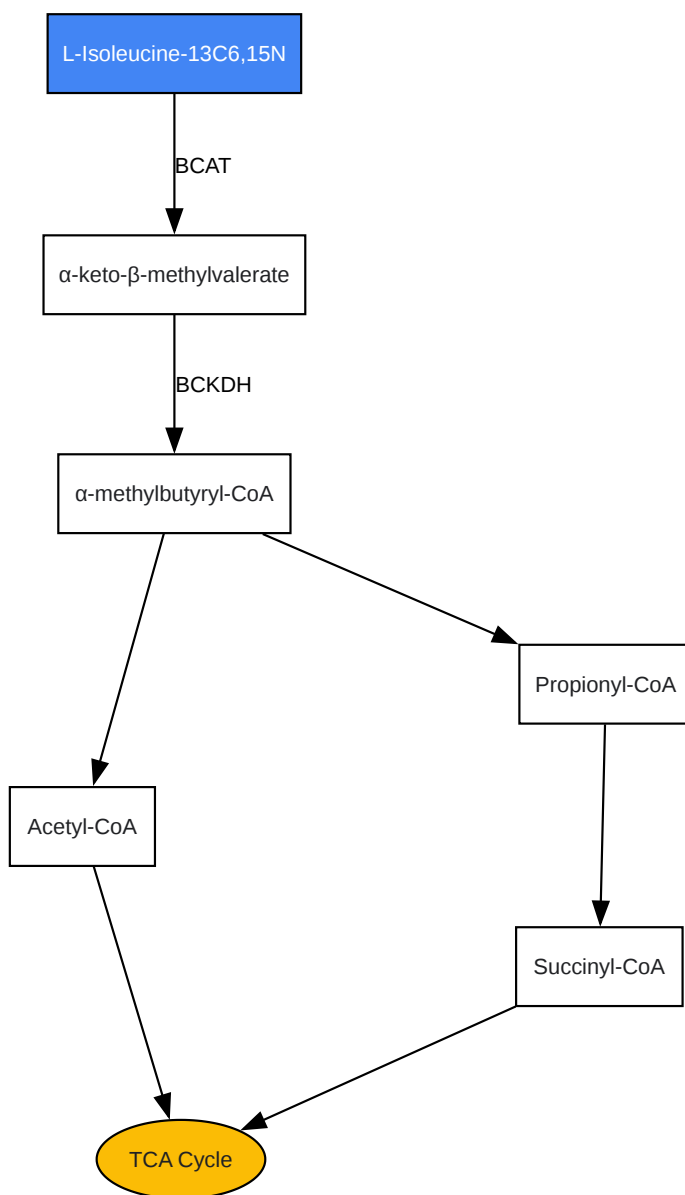
- Experimental Design:

- Define the metabolic network of interest and the specific fluxes to be quantified.[14]
- Select the appropriate  $^{13}\text{C}$ -labeled tracer. In this case, **L-Isoleucine-13C6,15N** would be used to trace the catabolism of isoleucine.
- Isotopic Labeling Experiment:
  - Culture cells in a defined medium containing **L-Isoleucine-13C6,15N** until they reach a metabolic and isotopic steady state.[14]
- Metabolite Quenching and Extraction:
  - Rapidly quench metabolism to halt all enzymatic activity.[18]
  - Extract intracellular metabolites for analysis.
- Analytical Measurement:
  - Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy.[18] This provides the mass isotopomer distributions.
- Metabolic Network Model Construction:
  - Construct a stoichiometric model of the relevant metabolic pathways.[14]
- Flux Estimation:
  - Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the metabolic model to the measured mass isotopomer distributions.[14][20][21]
- Statistical Analysis:
  - Perform statistical analyses to assess the goodness-of-fit of the estimated fluxes and to calculate confidence intervals for each flux value.[14]

## Isoleucine Catabolism and its Link to Central Carbon Metabolism

L-Isoleucine is a branched-chain amino acid (BCAA) that, upon catabolism, provides intermediates for the tricarboxylic acid (TCA) cycle.[22][23] The degradation of isoleucine ultimately yields acetyl-CoA and succinyl-CoA, making it both a ketogenic and glucogenic amino acid.[22] Tracing the incorporation of the  $^{13}\text{C}$  and  $^{15}\text{N}$  from labeled isoleucine into these intermediates allows for the quantification of flux through this pathway.





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Caption: Isoleucine catabolism pathway feeding into the TCA cycle.

## Conclusion

**L-Isoleucine-13C6,15N** is an indispensable tool for modern biological and biomedical research. Its well-defined chemical and physical properties, coupled with its utility in powerful analytical techniques like SILAC and 13C-MFA, enable researchers to gain unprecedented quantitative insights into complex biological systems. This guide provides a foundational understanding of its core characteristics and a detailed overview of its application in key experimental workflows, empowering scientists and drug development professionals to leverage this technology for their research endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to L-Isoleucine- $^{13}\text{C}_6,^{15}\text{N}$ : Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405800#l-isoleucine-13c6-15n-chemical-properties]

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Address: 3281 E Guasti Rd

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